molecular formula C22H37N5 B8314425 1-(3-Piperidinopropyl)-3-(3-diethylaminopropylamino)indazole CAS No. 88836-92-4

1-(3-Piperidinopropyl)-3-(3-diethylaminopropylamino)indazole

Cat. No.: B8314425
CAS No.: 88836-92-4
M. Wt: 371.6 g/mol
InChI Key: QTFFWFFBJXECPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Piperidinopropyl)-3-(3-diethylaminopropylamino)indazole is a useful research compound. Its molecular formula is C22H37N5 and its molecular weight is 371.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

88836-92-4

Molecular Formula

C22H37N5

Molecular Weight

371.6 g/mol

IUPAC Name

N',N'-diethyl-N-[1-(3-piperidin-1-ylpropyl)indazol-3-yl]propane-1,3-diamine

InChI

InChI=1S/C22H37N5/c1-3-25(4-2)17-10-14-23-22-20-12-6-7-13-21(20)27(24-22)19-11-18-26-15-8-5-9-16-26/h6-7,12-13H,3-5,8-11,14-19H2,1-2H3,(H,23,24)

InChI Key

QTFFWFFBJXECPR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=NN(C2=CC=CC=C21)CCCN3CCCCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 60 ml of anhydrous N,N-dimethylformamide were added 8.4 g of the 1-(3-piperidinopropyl)-3-aminoindazole, 8.98 g of 3-bromopropyldiethylamine hydrobromide and 7.89 g of anhydrous potassium carbonate, and the mixture was stirred for 12 hours at 80° C. After cooling, the mixture was added with 80 ml of water and extracted with diethyl ether. The diethyl ether layer was extracted three times with 2N hydrochloric acid, and the hydrochloric acid layer was washed with diethyl ether. The pH of the layer was adjusted to at least 11 with potassium carbonate, and the alkali layer was extracted three times with chloroform. The chloroform layer was dried over anhydrous sodium sulfate, and chloroform was removed under reduced pressure. The residue thus obtained was subjected to an alumina-column chromatography (alumina: 200 g) using chloroform as the developing solvent to give 6.22 g of 1-(3-piperidinopropyl)-3-(3-diethylaminopropylamino)indazole having the following analytical values in a yield of 53%.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
8.98 g
Type
reactant
Reaction Step One
Quantity
7.89 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

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